molecular formula C16H18N4O3S B2687323 N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 923165-30-4

N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2687323
CAS No.: 923165-30-4
M. Wt: 346.41
InChI Key: BWOKHPCXWIGEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide and its derivatives exhibit significant antimicrobial activities. For example, studies have shown the synthesis of similar compounds with broad-spectrum antimicrobial properties against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers. These compounds also demonstrate potent activity against anaerobes, as highlighted in the research by Maier et al. (1986) (Maier et al., 1986). Additionally, compounds synthesized with similar structures have shown significant anti-bacterial and anti-fungal activities, as noted by Saravanan et al. (2010) (Saravanan et al., 2010).

Antioxidant and Anti-inflammatory Properties

Some derivatives of this compound have been identified to have notable antioxidant and anti-inflammatory activities. Koppireddi et al. (2013) reported the synthesis of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which exhibited good antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).

Anticancer Potential

There is evidence of anticancer activity associated with this compound derivatives. For instance, studies have shown that some derivatives demonstrate selective inhibition of leukemia cell lines growth and potent activity against various cancer cell lines, as explored by Havrylyuk et al. (2013) (Havrylyuk et al., 2013) and Mohammadi-Farani et al. (2014) (Mohammadi-Farani et al., 2014).

Optoelectronic Applications

Interestingly, certain thiazole-based compounds, similar in structure to this compound, have shown potential in optoelectronic applications. Research by Camurlu and Guven (2015) on thiazole-containing monomers for electrochemical polymerization indicates the use of these compounds in developing conducting polymers with specific optoelectronic properties (Camurlu & Guven, 2015).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds with a structure similar to this compound. These studies are essential in understanding the chemical properties and potential applications of these compounds in various fields, as shown in the research by Al-Khazragie et al. (2022) and Aly et al. (2019) (Al-Khazragie et al., 2022); (Aly et al., 2019).

Mechanism of Action

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-3-8-17-14(21)9-11-10-24-16(18-11)20-15(22)19-12-6-4-5-7-13(12)23-2/h3-7,10H,1,8-9H2,2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOKHPCXWIGEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.